molecular formula C7H5NO4S B1332626 4-hydroxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione CAS No. 80563-77-5

4-hydroxy-1H-1,2-benzisothiazole-1,1,3(2H)-trione

Cat. No. B1332626
CAS RN: 80563-77-5
M. Wt: 199.19 g/mol
InChI Key: XAPBTHFURNHTFN-UHFFFAOYSA-N
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Patent
US04404230

Procedure details

Starting from the 2-chloro-6-nitro toluene, the preparation of the starting compound, 4-chloro-1,2-benzoisothiazol-3(2H)-one-1,1-dioxide, was carried out by one of the following processes:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
ClC1C=CC=C([N+]([O-])=[O:9])C=1C.Cl[C:13]1[C:18]2[C:19](=[O:24])[NH:20][S:21](=[O:23])(=[O:22])[C:17]=2[CH:16]=[CH:15][CH:14]=1>>[OH:9][C:13]1[C:18]2[C:19](=[O:24])[NH:20][S:21](=[O:23])(=[O:22])[C:17]=2[CH:16]=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=CC=C1)[N+](=O)[O-])C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=CC2=C1C(NS2(=O)=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
OC1=CC=CC2=C1C(NS2(=O)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.